An In-depth Technical Guide to 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic Acid: Synthesis, Properties, and Characterization
An In-depth Technical Guide to 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic Acid: Synthesis, Properties, and Characterization
Disclaimer: The compound 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid is a novel chemical entity for which no experimental data has been published in publicly accessible literature. This technical guide is therefore a predictive document, based on established principles of organic chemistry, data from structurally analogous compounds, and computational modeling. The proposed synthetic routes and predicted properties herein await experimental validation.
Introduction
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on the chemical properties of a novel fluorinated nicotinic acid derivative, 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid. This molecule combines the biologically relevant nicotinic acid scaffold with a difluoroalkoxy side chain, a moiety of increasing interest in drug design for its potential to fine-tune physicochemical and pharmacokinetic parameters. This document provides a comprehensive overview of a plausible synthetic strategy, predicted physicochemical properties, and proposed analytical methodologies for the characterization of this target compound, aimed at researchers and scientists in drug development.
Chemical Structure and Key Features
The core of the target molecule is a pyridine-3-carboxylic acid, also known as nicotinic acid. The key structural feature is the 6-position substituent, a 2-fluoro-1-(fluoromethyl)ethoxy group. This secondary ether linkage introduces two fluorine atoms on terminal carbons of the alkoxy chain.
Caption: Chemical structure of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid.
Proposed Synthetic Pathways
The synthesis of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid can be envisioned through two primary retrosynthetic disconnections, both relying on the formation of the ether bond between the nicotinic acid core and the fluorinated alcohol side chain. The key precursors are a 6-substituted nicotinic acid derivative and 1,3-difluoro-2-propanol.
Pathway A: Williamson Ether Synthesis
This classical approach involves the reaction of an alkoxide with an alkyl halide or sulfonate. In this context, the alkoxide of 1,3-difluoro-2-propanol would react with a 6-halonicotinic acid ester via a nucleophilic aromatic substitution (SNAr) mechanism.
Caption: Proposed Williamson ether synthesis route.
Experimental Protocol (Predictive):
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Alkoxide Formation: To a solution of 1,3-difluoro-2-propanol (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
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Nucleophilic Aromatic Substitution: Add a solution of methyl 6-chloronicotinate (1.0 eq) in anhydrous DMF to the freshly prepared alkoxide solution. Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
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Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.
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Saponification: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (1.5 eq) and stir at room temperature until the ester is fully consumed. Acidify the reaction mixture with 1M HCl to pH 3-4 and extract the product with ethyl acetate. Dry the organic layer and concentrate to afford the target carboxylic acid.
Causality Behind Experimental Choices:
-
Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the alcohol without competing in the subsequent substitution reaction[1].
-
DMF: A polar aprotic solvent is ideal for SNAr reactions as it solvates the cation of the alkoxide, enhancing the nucleophilicity of the oxygen anion[2].
-
Ester Protection: The carboxylic acid is protected as a methyl ester to prevent it from reacting with the strong base (NaH) and to improve its solubility in organic solvents for purification.
-
Lithium Hydroxide: A mild base for saponification that minimizes the risk of side reactions on the pyridine ring.
Pathway B: Mitsunobu Reaction
The Mitsunobu reaction provides an alternative for forming the ether linkage under milder, neutral conditions. This reaction couples a primary or secondary alcohol with a nucleophile, in this case, the hydroxyl group of 6-hydroxynicotinic acid, using a phosphine and an azodicarboxylate.
Caption: Proposed Mitsunobu reaction route.
Experimental Protocol (Predictive):
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Mitsunobu Coupling: To a solution of methyl 6-hydroxynicotinate (1.0 eq), 1,3-difluoro-2-propanol (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
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Saponification: The subsequent hydrolysis of the intermediate ester would follow the same procedure as described in Pathway A.
Causality Behind Experimental Choices:
-
Mitsunobu Conditions: This reaction is advantageous for its mild conditions and tolerance of various functional groups[3][4]. It avoids the use of a strong base, which can be beneficial if other sensitive functionalities are present in the molecule.
-
DIAD and PPh3: This is a common reagent pair for the Mitsunobu reaction, which activates the alcohol for nucleophilic attack by the phenol[5].
-
Ester Protection: Similar to the Williamson synthesis, the carboxylic acid is protected to prevent its participation in the reaction.
Predicted Physicochemical Properties
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of the 2-fluoro-1-(fluoromethyl)ethoxy group is expected to significantly modulate the properties of the parent nicotinic acid.
| Property | Predicted Value | Method of Prediction / Rationale |
| Molecular Weight | 231.16 g/mol | Calculation from molecular formula C9H9F2NO3 |
| logP | 1.5 - 2.5 | Based on analogous fluoroalkoxy-substituted pyridines. Fluorine substitution generally increases lipophilicity, but the ether oxygen can moderate this effect.[6] |
| pKa (Carboxylic Acid) | 3.5 - 4.5 | The electron-withdrawing nature of the fluoroalkoxy group is expected to make the carboxylic acid slightly more acidic than nicotinic acid (pKa ~4.85). |
| pKa (Pyridine Nitrogen) | 2.0 - 3.0 | The electron-withdrawing substituent at the 6-position will decrease the basicity of the pyridine nitrogen compared to nicotinic acid (pKa ~2.07 for the protonated form). |
| Aqueous Solubility | Moderate | The presence of the carboxylic acid and pyridine nitrogen provides sites for hydrogen bonding, while the fluorinated alkyl chain increases hydrophobicity. |
Proposed Analytical Characterization
A comprehensive analytical workflow is essential for the structural elucidation and purity assessment of the target compound.
Caption: Proposed analytical workflow for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy will be the primary tool for structural confirmation.
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1H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons of the nicotinic acid ring. The protons of the 2-fluoro-1-(fluoromethyl)ethoxy side chain will exhibit complex splitting patterns due to H-H and H-F couplings. The methine proton will appear as a multiplet, and the two diastereotopic methylene protons will each be a doublet of doublets of doublets.
-
13C NMR: The carbon spectrum will show signals for the pyridine ring carbons, the carboxyl carbon, and the three carbons of the alkoxy side chain. The carbons bearing fluorine atoms will appear as doublets due to C-F coupling.
-
19F NMR: The fluorine spectrum is expected to show two distinct signals, corresponding to the two chemically non-equivalent fluorine atoms in the 2-fluoro-1-(fluoromethyl)ethoxy group[7][8]. These signals will be split by the adjacent protons. The chemical shifts will be indicative of the aliphatic nature of the C-F bonds[9][10].
Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity and Coupling Constants (J) |
| 1H | ||
| Pyridine H | 7.0 - 8.5 | m |
| O-CH | 4.5 - 5.0 | m |
| CH2F | 4.0 - 4.8 | ddd, 2JHF ≈ 45-50 Hz, 3JHH ≈ 3-8 Hz |
| COOH | 10 - 13 | br s |
| 19F | -220 to -240 | m |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) will provide valuable structural information through fragmentation analysis.
Predicted Fragmentation Pattern:
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Molecular Ion (M+H)+: The parent ion should be readily observable in ESI+ mode.
-
Key Fragments:
Conclusion
This technical guide provides a predictive yet comprehensive overview of the chemical properties of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid. The proposed synthetic routes, based on the well-established Williamson ether synthesis and Mitsunobu reaction, offer plausible pathways for its preparation. The predicted physicochemical and analytical data serve as a valuable reference for its future synthesis and characterization. As with any novel compound, the information presented herein should be used as a guide for experimental work, which will ultimately be necessary to validate these predictions. The unique structural features of this molecule make it an interesting candidate for further investigation in the context of drug discovery and medicinal chemistry.
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